molecular formula C15H22BFO3 B6263436 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1469736-52-4

2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6263436
CAS No.: 1469736-52-4
M. Wt: 280.1
InChI Key:
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Description

2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro-propoxyphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-propoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, which facilitates the formation of the boronate ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronate ester to the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(2-fluoro-4-propoxyphenyl)boronic acid.

    Reduction: 2-(2-fluoro-4-propoxyphenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boronate esters. These esters can participate in various chemical reactions, such as cross-coupling, where the boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-fluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-fluoro-4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The uniqueness of 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The propoxy group provides a balance between hydrophobicity and steric hindrance, making it suitable for various synthetic applications.

Properties

CAS No.

1469736-52-4

Molecular Formula

C15H22BFO3

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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